molecular formula C18H21ClN4O B2792362 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1796962-88-3

2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Katalognummer B2792362
CAS-Nummer: 1796962-88-3
Molekulargewicht: 344.84
InChI-Schlüssel: XBLWOTCIZHHSGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use as an immunosuppressive agent. It was initially developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis, but has also shown promise in the treatment of transplant rejection and certain types of cancer.

Wirkmechanismus

2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide works by selectively inhibiting JAK3, which is a critical component of the signaling pathways that regulate immune cell function. JAK3 is involved in the signaling pathways of a number of cytokines, including interleukin-2 (IL-2), which is a key cytokine involved in T cell activation. By inhibiting JAK3, 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide can suppress the activity of T cells and other immune cells, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide has been shown to have a number of biochemical and physiological effects related to its immunosuppressive activity. In vitro studies have demonstrated that 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide can inhibit the proliferation and activation of T cells, as well as the production of cytokines such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide can reduce the severity of symptoms in animal models of autoimmune diseases such as rheumatoid arthritis and psoriasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide as an immunosuppressive agent is its selectivity for JAK3, which can minimize the risk of unwanted side effects. Additionally, 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide has been shown to have a relatively long half-life, which can reduce the frequency of dosing required for therapeutic efficacy. However, one limitation of 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is its potential to increase the risk of infections, as it can suppress the activity of immune cells that are involved in fighting off pathogens.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide. One area of interest is the development of more selective JAK3 inhibitors, which could further minimize the risk of unwanted side effects. Additionally, there is ongoing research on the potential use of 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide in the treatment of certain types of cancer, as well as its use in combination with other immunosuppressive agents for the treatment of autoimmune diseases and transplant rejection. Further research is also needed to better understand the long-term safety and efficacy of 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide in humans.

Synthesemethoden

The synthesis of 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide involves a series of chemical reactions that begin with the coupling of 4-chloroaniline and 2-bromoacetophenone to form the intermediate 2-(4-chlorophenyl)-2-oxoethyl bromide. This intermediate is then reacted with piperidine and 2-amino-4-chloropyrimidine to form the final product, 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide has been extensively studied in both in vitro and in vivo models for its potential as an immunosuppressive agent. It has been shown to selectively inhibit the activity of a protein called Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways that regulate immune cell function. By inhibiting JAK3, 2-(4-chlorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide can suppress the activity of T cells and other immune cells, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-15-6-4-14(5-7-15)12-18(24)21-13-16-20-9-8-17(22-16)23-10-2-1-3-11-23/h4-9H,1-3,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLWOTCIZHHSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.